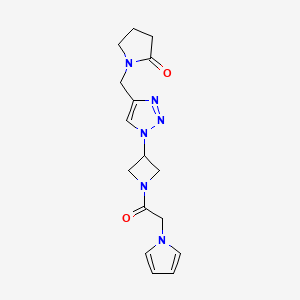

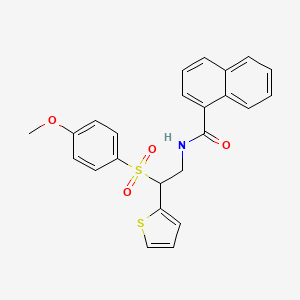

![molecular formula C11H9F3N2O B2696705 1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone CAS No. 321980-88-5](/img/structure/B2696705.png)

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone

Overview

Description

1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone is a chemical compound with the molecular formula C11H9F3N2O . It is related to 1,1,1-Trifluoroacetylacetone, which is a colorless liquid used as a precursor to heterocycles and metal chelates .

Synthesis Analysis

Trifluoromethyl ketones, such as this compound, can be synthesized through various methods. For instance, trifluoromethylation of carboxylic acids can provide trifluoromethyl ketones . Another method involves the trifluoromethylation of aldehydes with (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a trifluoromethyl group and an acetone group . The average mass of the molecule is 242.197 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 305.0±42.0 °C at 760 mmHg, and a flash point of 138.3±27.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

Chemistry and Properties

Benzimidazole derivatives are highlighted for their fascinating variability in chemistry and properties. These compounds exhibit a broad range of biological and electrochemical activities, making them subjects of intensive research for various applications including spectroscopy, magnetism, and potential biological effects (Boča, Jameson, & Linert, 2011). This foundational understanding is crucial for exploring the applications of specific benzimidazole compounds in scientific research.

Biological Activities

Benzimidazole derivatives have been extensively studied for their anticancer potential, demonstrating diverse mechanisms of action including intercalation, alkylating agents, topoisomerases inhibitors, and more (Akhtar et al., 2019). This suggests a wide range of potential research applications for specific benzimidazole compounds in the development of novel therapeutic agents.

Environmental and Toxicological Studies

The examination of the environmental fate, behavior, and toxicity of chemical compounds, including those with a benzimidazole structure, is essential for assessing their safety and impact. Studies have focused on the occurrence, behavior, and potential toxic effects of these compounds in aquatic environments, indicating the importance of understanding their environmental interactions (Haman et al., 2015).

Optoelectronic Applications

Research into the synthesis and application of benzimidazole derivatives for electronic devices, luminescent elements, and photoelectric conversion elements reveals the compound's potential in the field of optoelectronics (Lipunova et al., 2018). This area of application suggests that specific benzimidazole compounds could contribute to advancements in material science and engineering.

properties

IUPAC Name |

1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7(17)6-16-9-5-3-2-4-8(9)15-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFCKYZEWABJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

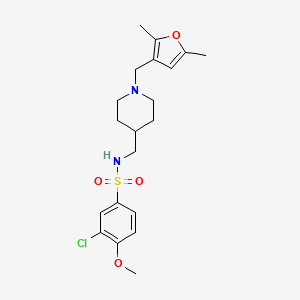

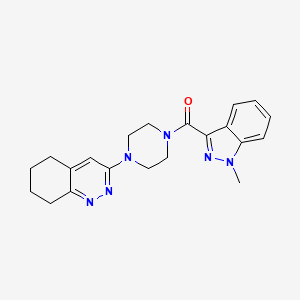

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)

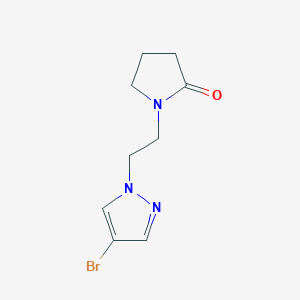

![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)

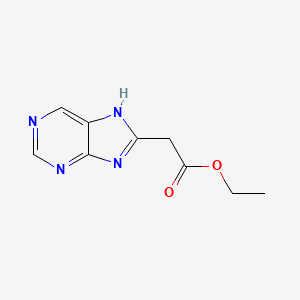

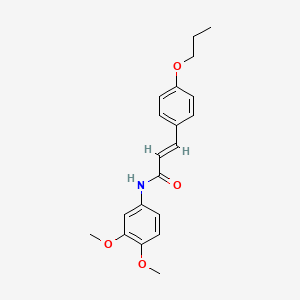

![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)

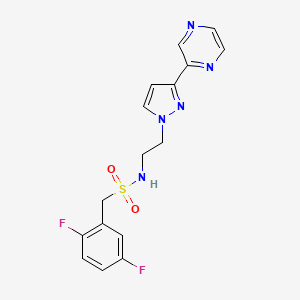

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)